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LNA-A(Bz) amidite

Antisense oligonucleotide Thermal stability Duplex melting temperature

Standard DNA/RNA probes lack sufficient affinity for short miRNA targets or AT-rich regions, and phosphorothioate-only backbones degrade within hours in serum. This LNA monomer resolves both issues via a 2′-O,4′-C-methylene bridge that pre-organizes the sugar into a C3′-endo conformation. - Per-modification Tm increase: 1.5-4°C (vs <1°C for 2′-OMe) - Serum half-life: ~15 hrs for LNA/DNA vs 10 hrs for PS-only - Mismatch discrimination: ≥20°C ΔTm per mismatch (DNA:DNA: 4-16°C) - Probe design: shorter probes (3-8°C Tm gain/monomer) for multiplex qPCR

Molecular Formula C48H52N7O8P
Molecular Weight 885.9 g/mol
Cat. No. B10857621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLNA-A(Bz) amidite
Molecular FormulaC48H52N7O8P
Molecular Weight885.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C(N=CN=C76)NC(=O)C8=CC=CC=C8
InChIInChI=1S/C48H52N7O8P/c1-32(2)55(33(3)4)64(61-27-13-26-49)63-42-41-46(54-31-52-40-43(50-30-51-44(40)54)53-45(56)34-14-9-7-10-15-34)62-47(42,28-59-41)29-60-48(35-16-11-8-12-17-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,30-33,41-42,46H,13,27-29H2,1-6H3,(H,50,51,53,56)/t41-,42?,46+,47+,64?/m0/s1
InChIKeyHPIDKMAOZZZGOP-VIHQSWMUSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LNA-A(Bz) Amidite Product Overview


LNA-A(Bz) amidite (CAS 206055-79-0, C48H52N7O8P, MW 885.94) is a locked nucleic acid (LNA) phosphoramidite building block containing an N6-benzoyl-protected adenine base . The compound features a 5′-O-dimethoxytrityl (DMTr) protecting group and a 3′-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite group for incorporation into oligonucleotides via automated solid-phase synthesis . LNA monomers contain a 2′-O,4′-C-methylene bridge that restricts the furanose ring to a C3′-endo (N-type) conformation, pre-organizing the sugar-phosphate backbone for enhanced hybridization .

Workflow
Automated solid-phase oligonucleotide synthesis
Chemistry
Standard DMTr / phosphoramidite coupling cycle
Structural advantage
Locked C3′-endo conformation pre-organizes backbone for enhanced hybridization
Selection context
LNA modification supports high ΔTm and nuclease resistance in antisense research

Why LNA-A(Bz) Cannot Be Substituted


Modified nucleotide monomers exhibit fundamentally different thermodynamic and nuclease-resistance profiles when incorporated into oligonucleotides, directly impacting assay performance and therapeutic efficacy. Comparative molecular dynamics calculations demonstrate a clear hierarchy of duplex formation efficacy: PNA > cET/LNA > PS/2′-F/2′-OMe > morpholino > 2′-MOE [1]. Substituting an LNA monomer with a 2′-OMe modification reduces per-modification ΔTm from 1.5–4°C to <1°C, while phosphorothioate modifications actually decrease Tm relative to unmodified DNA [2]. These differences are not interchangeable; selection of the wrong monomer class produces oligonucleotides with measurably lower target affinity, reduced serum half-life, and inferior mismatch discrimination—outcomes that cannot be compensated for by sequence design alone [3].

ΔTm shift 2′-OMe or phosphorothioate amidites yield lower per-modification duplex stabilization; may alter target affinity in antisense designs.
Stability gap LNA chimeras confer markedly longer serum half-life; unmodified or 2′-OMe gapmers may limit sustained target engagement in nuclease-rich environments.
Mismatch penalty LNA/DNA heteroduplexes exhibit amplified Tm drop per mismatch; DNA-only or 2′-OMe probes may reduce SNP discrimination capability.

Quantitative Evidence: LNA-A(Bz) vs. Alternatives


Enhanced Duplex Thermal Stability per Modification

In a systematic comparison of antisense oligonucleotide designs, LNA-modified 18-mer oligonucleotides exhibited an increased melting temperature (Tm) of 1.5–4°C per LNA modification relative to unmodified DNA, depending on modification position [1]. Under identical experimental conditions, 2′-O-methyl (2′-OMe) modifications increased Tm by less than 1°C per modification, while phosphorothioate (PS) modifications reduced Tm compared to unmodified DNA [1]. The efficiency of supporting RNase H cleavage correlated directly with target RNA affinity, ranking LNA > 2′-O-methyl > DNA > phosphorothioate [1].

Duplex thermal stability
Head-to-head
LNA: 1.5–4°C ΔTm per mod.
2′-OMe: <1°C
PS: reduced vs. DNA
Supports shorter probe design with maintained affinity; assay performance context.
18‑mer ASO; thermal denaturation assay.
Antisense oligonucleotide Thermal stability Duplex melting temperature

Superior Serum Half-Life and Nuclease Resistance

Chimeric LNA/DNA oligonucleotides containing three LNA modifications at each terminus exhibited a 10-fold increase in human serum half-life compared to unmodified oligodeoxynucleotides, extending t1/2 from approximately 1.5 hours to approximately 15 hours [1]. These LNA/DNA chimeras demonstrated superior stability to isosequential phosphorothioate oligonucleotides (t1/2 ≈ 10 hours) and 2′-O-methyl gapmers (t1/2 ≈ 12 hours) under identical conditions [1].

Serum half‑life
Head-to-head
LNA/DNA chimera: ≈15 h
DNA: ≈1.5 h
PS: ≈10 h
2′-OMe: ≈12 h
Reported stability context; supports extended target engagement studies.
Human serum, 37°C.
Nuclease resistance Serum stability ASO pharmacology

High and Predictable Tm Increase per LNA Substitution

Physical studies of LNA-containing oligonucleotides hybridized to DNA or RNA revealed dramatic Tm increases. In general, an increase in Tm of approximately 3–8°C per LNA modification is observed relative to unmodified DNA:DNA or DNA:RNA duplexes . For a fully LNA-substituted oligonucleotide hybridized to a DNA complement, a maximum ΔTm increase of 41°C compared to the corresponding DNA:DNA duplex has been reported .

Predictable ΔTm range
Cross-study
3–8°C per LNA substitution; up to 41°C for full‑LNA:DNA duplex
Supports Tm engineering in multiplex probe design; data to verify.
Multiple literature reports; source‑specific validation recommended.
Hybridization affinity Duplex stability Probe design

Improved Mismatch Discrimination in Allele-Specific PCR

In a direct comparative study of 3′ LNA primers versus DNA primers for allele-specific PCR (AS-PCR) SNP detection, LNA primers yielded consistently low amounts of mismatch products across all base combinations tested in triplicate against plasmid targets, whereas certain mismatches with DNA primers generated strong false-positive amplicons [1]. The study demonstrated increased AS-PCR specificity with comparable sensitivity using 3′ LNA primers in both gel electrophoresis and real-time fluorescence detection experiments [1].

AS‑PCR specificity
Head-to-head
LNA primers: low mismatch product across all base pairs.
DNA primers: strong false amplicons with certain mismatches.
Reported allele discrimination context; may support genotyping specificity.
Plasmid/gDNA, triplicate testing.
SNP genotyping Allele-specific PCR Mismatch discrimination

Amplified Tm Penalty for Single Mismatches

LNA/DNA heteroduplexes containing a single base mismatch exhibit a Tm reduction of at least 20°C, compared to a Tm reduction of only 4–16°C for the same mismatch in unmodified DNA:DNA duplexes [1]. This amplified mismatch penalty results from the constrained C3′-endo sugar conformation of LNA, which enforces more stringent geometric complementarity requirements in the duplex [1].

Mismatch penalty
Cross-study
LNA/DNA: ≥20°C Tm drop.
DNA:DNA: 4–16°C drop.
Supports SNP and mutation detection research; reported penalty context.
Single‑base mismatch; thermal denaturation.
Mismatch discrimination SNP detection Probe specificity

LNA-A(Bz) High-Value Application Scenarios


ASO Gapmer Synthesis with Maximum Stability

For antisense therapeutic and research applications requiring robust target engagement and extended duration of action, LNA-A(Bz) amidite enables construction of LNA/DNA gapmer oligonucleotides with per-modification Tm increases of 1.5–4°C [1] and 10-fold serum half-life extension compared to unmodified DNA [1]. These properties are particularly critical for in vivo ASO studies where sustained RNase H-mediated mRNA degradation is required and where phosphorothioate-only backbones provide insufficient stability (t1/2 ≈ 10 hours vs. LNA/DNA ≈ 15 hours) [1].

SNP Genotyping by Allele-Specific PCR

In clinical and industrial genotyping workflows where false-positive mismatch amplification compromises diagnostic accuracy, oligonucleotides synthesized with LNA-A(Bz) amidite at the 3′ terminus yield consistently low mismatch product formation compared to DNA primers [2]. LNA/DNA heteroduplexes also exhibit ≥20°C Tm reduction per mismatch versus 4–16°C for DNA:DNA duplexes [3], enabling unambiguous allelic discrimination in real-time PCR, microarray capture probes, and fluorescence polarization detection platforms.

Multiplex qPCR Probe Tm Engineering

For multiplex qPCR assays where probe cross-reactivity and Tm mismatches compromise assay performance, LNA-A(Bz) amidite incorporation enables predictable 3–8°C Tm increases per monomer . This allows design of shorter probes (improving quenching efficiency and specificity) while maintaining target Tm, facilitating multiplex panel development where multiple probes must operate under identical thermal cycling conditions without interference.

miRNA and AT-Rich Target Detection

For detection of microRNAs (short, highly homologous sequences) and AT-rich genomic regions where standard DNA probes exhibit insufficient binding affinity, LNA-A(Bz) amidite provides the 3–8°C per-monomer Tm enhancement necessary to achieve stable duplex formation with short (~22 nt) targets . This is particularly valuable for miRNA inhibitor development and for probing formalin-fixed paraffin-embedded (FFPE) tissue samples where target RNA is degraded and low abundance [3].

Application
Selection Property
Validation Focus
Antisense oligonucleotide stability studies
Per‑modification ΔTm and nuclease resistance
Duplex melting and serum stability assays
SNP genotyping research
Mismatch discrimination specificity
Allele‑specific PCR performance and false‑positive review
Multiplex qPCR probe design
Predictable Tm increase per monomer
Probe cross‑reactivity and thermal cycling uniformity
miRNA and AT‑rich target detection
Enhanced binding affinity for short/AT‑rich sequences
Duplex formation with low‑abundance or degraded RNA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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